N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Overview
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the oxadiazole ring and a pentanamide side chain
Preparation Methods
The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide typically involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative, such as pentanoic acid, under acidic or basic conditions to yield the desired oxadiazole compound. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that oxadiazole derivatives, including this compound, exhibit antimicrobial and antifungal properties, making them potential candidates for the development of new pharmaceuticals.
Medicine: The compound’s biological activity has led to investigations into its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide can be compared to other similar compounds, such as:
N-(4-methoxyphenyl)pentanamide: This compound has a methoxy group instead of a methyl group, which can lead to differences in chemical reactivity and biological activity.
N-(4-amino-2-methylphenyl)pentanamide: The presence of an amino group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
N-(4-ethoxy-2-methylphenyl)pentanamide:
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-5-12(18)15-14-13(16-19-17-14)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYXHSGDUGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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